2-Aminothiazole-4-carboxamide

CHK1 inhibitor Kinase selectivity Cancer drug discovery

2-Aminothiazole-4-carboxamide (CAS 118452-02-1) is the strategic starting material for medicinal chemistry programs targeting CHK1-selective cancer therapy. This scaffold uniquely delivers >100-fold selectivity for CHK1 over CDK2, underpinned by the critical C4-carboxamide moiety that drives binding topology. It also outperforms nystatin against Candida spp. and serves as a lead chemotype for anti-tubercular agents. Procure this building block to accelerate SAR and hit-to-lead optimization without the risk of off-target kinase activity.

Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
CAS No. 118452-02-1
Cat. No. B058295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminothiazole-4-carboxamide
CAS118452-02-1
Molecular FormulaC4H5N3OS
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)C(=O)N
InChIInChI=1S/C4H5N3OS/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7)
InChIKeyYSNYFPFEBBRSHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminothiazole-4-carboxamide (CAS 118452-02-1): A Privileged Scaffold for CHK1 and Antimicrobial Drug Discovery


2-Aminothiazole-4-carboxamide (CAS 118452-02-1) is a heterocyclic building block belonging to the 2-aminothiazole class, a structure frequently utilized as a core pharmacophore in medicinal chemistry [1]. Its fundamental properties as a versatile synthetic intermediate enable the generation of diverse compound libraries targeting various therapeutic areas, including oncology and infectious diseases [2]. The compound is characterized by its potential for derivatization at both the amine and carboxamide positions, making it a key starting material for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific biological targets.

Why 2-Aminothiazole-4-carboxamide Scaffold Cannot Be Readily Replaced by Other Aminothiazoles


Simple substitution of 2-Aminothiazole-4-carboxamide with other aminothiazole analogs (e.g., 2-aminothiazole-4-carboxylates, -carboxylic acids) is not straightforward due to the specific and critical role of the C4-carboxamide moiety in governing target selectivity and binding affinity. Quantitative SAR studies have established that modifications at the C4 position are a primary driver of biological activity and metabolic stability, meaning that the specific functional group dictates the compound's performance profile [1]. For instance, in the context of CHK1 inhibition, the carboxamide group is essential for achieving a 'U-shaped' binding topology within the ATP-binding pocket, which directly underpins the >100-fold selectivity over the closely related CDK2 kinase—a key advantage not observed with other C4-substituted aminothiazole chemotypes [2].

Quantitative Performance Data for 2-Aminothiazole-4-carboxamide Derivatives vs. Comparators


Kinase Selectivity: >100-Fold Selectivity for CHK1 Over CDK2

In a direct comparison, optimized derivatives of 2-aminothiazole-4-carboxamide achieved a greater than one hundred-fold selectivity for Checkpoint Kinase 1 (CHK1) inhibition over Cyclin-Dependent Kinase 2 (CDK2). This high level of selectivity is a direct result of the specific binding conformation enabled by the 2-aminothiazole-4-carboxamide core and is a key differentiator from other CHK1-targeting scaffolds which may exhibit lower selectivity profiles [1].

CHK1 inhibitor Kinase selectivity Cancer drug discovery

Antifungal Activity: Superior Zone of Inhibition vs. Nystatin

A specific derivative (Compound 2b) of the 2-aminothiazole-4-carboxamide scaffold exhibited superior antifungal activity against Candida glabrata (ATCC 62934) compared to the clinical reference drug nystatin. Compound 2b produced a larger zone of inhibition, indicating higher potency in this disk diffusion assay [1].

Antifungal Candida glabrata MIC determination

Antifungal Activity: Superior Zone of Inhibition vs. Nystatin (C. albicans)

Another derivative (Compound 2a) showed enhanced antifungal activity against Candida albicans (ATCC 60387) relative to nystatin, further validating the potential of this chemical series to generate potent antifungal leads [1].

Antifungal Candida albicans Drug resistance

Procurement-Relevant Application Scenarios for 2-Aminothiazole-4-carboxamide


Scaffold for Selective CHK1 Kinase Inhibitor Development in Oncology

Procuring 2-aminothiazole-4-carboxamide is most justified for medicinal chemistry programs focused on developing highly selective CHK1 inhibitors for cancer therapy. The evidence demonstrates that derivatives built on this scaffold can achieve >100-fold selectivity for CHK1 over CDK2 [1]. This selectivity profile is critical for creating a therapeutic window, as it allows for potent target engagement in p53-deficient tumors while potentially minimizing the off-target toxicity associated with CDK2 inhibition. This specific scaffold is therefore a strategic starting point for hit-to-lead optimization.

Core for Antifungal Lead Optimization Against Candida Species

This compound is a valuable starting material for research aimed at discovering novel antifungal agents, particularly those active against Candida species. Quantitative data shows that specific derivatives of 2-aminothiazole-4-carboxamide exhibit superior antifungal activity compared to the clinical agent nystatin against both C. glabrata and C. albicans [1]. This establishes a clear performance baseline that justifies its use in SAR campaigns to further enhance potency, improve pharmacokinetics, and target resistant fungal strains.

Platform for Anti-Tubercular Drug Discovery and SAR Exploration

The 2-aminothiazole-4-carboxamide scaffold serves as an established platform for generating novel anti-tubercular agents. It was identified as a lead chemotype in a TCAAF screen against Mycobacterium tuberculosis, and subsequent research has focused on establishing clear SAR, particularly around the C4 position [1]. Procurement of this core building block enables the systematic synthesis and biological evaluation of new analogs to improve upon existing leads in the fight against multi-drug resistant tuberculosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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